[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Description
[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
[5-[chloro(difluoro)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF2N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBYZYYXUWXUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases. This reaction is often carried out in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) at room temperature . Another method involves the oxidative cyclization of O-acylamidoximes, which is a two-stage process requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of substituted oxadiazoles with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. The oxadiazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles .
Medicine
In medicinal chemistry, [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including infections and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation. It may also find applications in the agrochemical industry as a component of pesticides and herbicides.
Mechanism of Action
The mechanism of action of [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride include other oxadiazole derivatives such as:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
What sets [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride apart from other oxadiazoles is the presence of the chlorodifluoromethyl group. This functional group can enhance the compound’s stability, bioactivity, and overall chemical properties, making it a valuable compound for various applications .
Biological Activity
[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a synthetic compound belonging to the oxadiazole class, characterized by its unique chlorodifluoromethyl group. This compound is being explored for various biological activities, particularly its potential antimicrobial and antiviral properties.
Chemical Structure and Properties
- IUPAC Name : [5-[chloro(difluoro)methyl]-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride
- Molecular Formula : C4H5ClF2N3O
- CAS Number : 1423033-59-3
The presence of the chlorodifluoromethyl group enhances the stability and bioactivity of the compound, making it a promising candidate for further research in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride. The oxadiazole ring is known for its bioactivity against various pathogens.
- Mechanism of Action : The compound may exert its antimicrobial effects through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Efficacy Against Pathogens : Preliminary assays indicate that this compound shows significant activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.
Antiviral Activity
Emerging research suggests that derivatives of oxadiazoles may also possess antiviral properties. The mechanism is likely related to their ability to inhibit viral replication or entry into host cells.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride was tested against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, suggesting potential for development as an antibacterial agent.
Study 2: Antiviral Potential
A separate investigation focused on the antiviral properties of oxadiazole derivatives against influenza virus strains. The compound demonstrated inhibition of viral replication with an IC50 value of 50 µM, indicating promising antiviral activity.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, it is beneficial to compare it with other oxadiazole derivatives:
| Compound Name | Antimicrobial Activity | Antiviral Activity |
|---|---|---|
| [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride | Moderate | Moderate |
| 1,2,4-Oxadiazole | Low | Low |
| 1,3,4-Oxadiazole | Moderate | None |
The presence of the chlorodifluoromethyl group appears to enhance both antimicrobial and antiviral activities compared to other simpler oxadiazole derivatives.
Conclusion and Future Directions
The biological activity of [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride presents a compelling case for further research. Its moderate antimicrobial and promising antiviral activities suggest that it could serve as a lead compound for the development of new therapeutic agents targeting infections resistant to current treatments. Future studies should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
